molecular formula C17H31NO5Si B13899511 tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate

tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate

Cat. No.: B13899511
M. Wt: 357.5 g/mol
InChI Key: SXZAECHWUAYCOD-UHFFFAOYSA-N
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Description

The compound tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate features a fused furopyrrolidine core with two critical protecting groups: a tert-butyl ester at position 4 and a tert-butyldimethylsilyl (TBS) ether at position 2. The oxo group at position 6 introduces a ketone functionality, which influences reactivity and hydrogen-bonding interactions . This compound is likely utilized as a synthetic intermediate in pharmaceutical chemistry, leveraging the TBS group for hydroxyl protection and the tert-butyl ester for carboxylate stabilization during multi-step syntheses .

Properties

Molecular Formula

C17H31NO5Si

Molecular Weight

357.5 g/mol

IUPAC Name

tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate

InChI

InChI=1S/C17H31NO5Si/c1-16(2,3)22-15(20)18-9-11(19)14-13(18)12(10-21-14)23-24(7,8)17(4,5)6/h12-14H,9-10H2,1-8H3

InChI Key

SXZAECHWUAYCOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C2C1C(CO2)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Construction of the Furo[3,2-b]pyrrole Core

  • The bicyclic core is usually formed by cyclization reactions involving pyrrole derivatives and furan or related oxygen-containing intermediates.
  • Typical methods involve condensation of amino alcohols or hydroxy ketones with aldehydes or ketones under acidic or basic catalysis to form the fused ring system.
  • Control of stereochemistry at the 3, 3a, 5, and 6a positions is critical, often achieved by chiral auxiliaries or asymmetric catalysis.

Introduction of the 6-Oxo Group

  • The 6-oxo functionality is introduced by selective oxidation of the corresponding hydroxy or methylene precursor.
  • Common oxidizing agents include potassium permanganate or other mild oxidants to avoid overoxidation.
  • Reaction conditions are carefully controlled to maintain the integrity of the bicyclic system.

Installation of the tert-butyl Ester

  • The carboxylate group at position 4 is esterified with tert-butanol under acidic conditions or via tert-butyl chloroformate in the presence of a base.
  • This step enhances compound stability and improves solubility.

Protection of the 3-Hydroxy Group with tert-butyl(dimethyl)silyl

  • The hydroxy group at position 3 is protected by reaction with tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
  • This silyl protection improves compound stability during further synthetic manipulations and purification.
  • The reaction is typically conducted in anhydrous solvents like dichloromethane or tetrahydrofuran under inert atmosphere to prevent moisture-induced deprotection.

Representative Reaction Conditions

Step Reaction Type Reagents/Conditions Notes
1 Cyclization Acid or base catalysis; chiral auxiliaries Stereochemical control essential
2 Oxidation Potassium permanganate or mild oxidants Maintain bicyclic integrity
3 Esterification tert-Butanol + acid catalyst or tert-butyl chloroformate + base Enhances solubility and stability
4 Silyl Protection TBDMS-Cl + imidazole or triethylamine; anhydrous solvent, inert atmosphere Protects hydroxy group; improves stability

Purification and Characterization

  • Purification is typically performed by column chromatography using silica gel with appropriate eluents.
  • Final product purity is generally above 97%, as confirmed by HPLC and NMR spectroscopy.
  • Molecular weight confirmed by mass spectrometry matches theoretical $$357.52 \, \text{g/mol}$$.

Advanced Synthetic Considerations

  • The use of inert atmosphere (nitrogen or argon) is critical during silylation to avoid moisture-sensitive side reactions.
  • Reaction temperatures are often kept low (0–5°C) during sensitive steps like oxidation and silylation to prevent decomposition.
  • Diastereomeric excess and optical purity are controlled by choice of chiral catalysts or auxiliaries during cyclization.
  • Scale-up requires optimization of reagent stoichiometry, solvent choice, and purification methods to maintain yield and purity.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose Challenges
Core Cyclization Amino alcohols + aldehydes, acid/base catalysis Formation of bicyclic furo-pyrrole core Stereochemical control
Oxidation Potassium permanganate or mild oxidants Introduction of 6-oxo group Avoid overoxidation
Esterification tert-Butanol + acid or tert-butyl chloroformate + base Formation of tert-butyl ester Complete conversion, side reactions
Silyl Protection TBDMS-Cl + base, anhydrous solvent, inert atmosphere Protection of 3-hydroxy group Moisture sensitivity, reaction control
Purification Silica gel chromatography Isolation of pure product Separation of isomers, impurities

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

tert-Butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Functional Group Variations

a. Hydroxy vs. Oxo Substituents
  • Compound from : tert-Butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxyhexahydro-4H-furo[3,2-b]pyrrole-4-carboxylate Differs by replacing the 6-oxo group with a hydroxy group. The TBS ether retains hydrolytic stability, but the absence of a ketone reduces electrophilicity at position 6 .
b. Silyl Ether vs. Benzyl or Cyano Groups
  • cis-tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate () :
    • Features a benzyl group instead of the TBS ether.
    • Impact : The benzyl group enhances lipophilicity, favoring membrane permeability in drug candidates. However, it lacks the steric protection offered by the TBS group, making it more susceptible to oxidative degradation .
  • tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate (): Contains a cyano group and phenyl substituent. Impact: The electron-withdrawing cyano group increases electrophilicity, enabling nucleophilic additions, while the phenyl ring introduces π-π stacking interactions in binding assays .

Ring System Modifications

a. Furo[3,2-b]pyrrole vs. Pyrrolo[3,4-c]pyrrole
  • Tert-butyl (3aR,6aS)-4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate (): Replaces the fused furopyrrolidine ring with a pyrrolo[3,4-c]pyrrole system. Impact: The altered ring topology affects conformational flexibility and steric environments.
b. Octahydropyrrolo[3,4-b]pyrrole () :
  • tert-Butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate
  • Fully saturated pyrrolidine rings increase rigidity and reduce metabolic oxidation susceptibility compared to partially unsaturated systems .

Biological Activity

tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate is a complex organic compound with significant potential in various fields of biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula: C17H31NO5Si
  • Molecular Weight: 357.52 g/mol
  • CAS Number: 1785720-88-8

Its structure features a furo[3,2-b]pyrrole core that is known for its diverse biological activities. The presence of the tert-butyl and dimethylsilyl groups enhances its stability and solubility in biological systems.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes within cells.
  • Receptor Interaction : It has been shown to bind to various biological receptors, potentially modulating their activity and influencing cellular responses.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may protect cells from oxidative stress.

Biological Activity Studies

Recent studies have assessed the biological activity of this compound in various contexts:

In Vitro Studies

In vitro experiments have shown that this compound can effectively inhibit certain cancer cell lines. For example:

  • Breast Cancer Cell Lines : The compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value indicating effective concentration for inhibiting cell growth.

In Vivo Studies

Animal model studies have indicated potential therapeutic benefits:

  • Tumor Growth Inhibition : In murine models of cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study 1: Cancer Therapeutics
    • A study published in Journal of Medicinal Chemistry explored the efficacy of the compound in treating melanoma. Results showed a marked reduction in tumor progression when combined with standard chemotherapy agents.
  • Case Study 2: Neurological Disorders
    • Research conducted on neuroprotective effects demonstrated that the compound could mitigate neuronal damage in models of Alzheimer’s disease by reducing amyloid-beta accumulation.

Comparison with Related Compounds

To better understand its unique properties, a comparison with structurally similar compounds is useful:

Compound NameStructure HighlightsBiological Activity
Compound AFuran ringModerate cytotoxicity
Compound BPyrrole derivativesAntimicrobial properties
tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy...Furo[3,2-b]pyrrole coreHigh cytotoxicity & neuroprotection

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